4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-1-phenylpyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-12-10(16)9-8(15)6-14(13-9)7-4-2-1-3-5-7/h1-6,15H,11H2,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQUGXAZKAPLKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)NN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701192683 | |
| Record name | 4-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956781-13-8 | |
| Record name | 4-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956781-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Biological Activity of 1-Phenyl-1H-Pyrazole-3-Carbohydrazide Derivatives
Technical Monograph | Version 2.0
Executive Summary: The "Privileged Scaffold" Paradigm
In the landscape of modern medicinal chemistry, the 1-phenyl-1H-pyrazole-3-carbohydrazide core represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While the pyrazole ring itself is the anchor for blockbuster drugs like Celecoxib (Celebrex) and Rimonabant, the specific functionalization at the C3 position with a carbohydrazide linker unlocks unique pharmacological vectors.
This guide dissects the biological activity of these derivatives, moving beyond basic screening to the molecular mechanisms driving their efficacy in oncology (kinase inhibition), inflammation (COX-2 selectivity), and antimicrobial resistance.
Section 1: Chemical Architecture & Rational Design
The biological potency of this scaffold is not accidental; it is a result of precise structural geometry that allows for multi-target engagement.
Structural-Activity Relationship (SAR) Map
The core scaffold consists of three critical domains:
-
N1-Phenyl Ring: Provides essential lipophilicity for membrane permeability and hydrophobic interactions within enzyme active sites.
-
C3-Carbohydrazide Linker: Acts as a hydrogen bond donor/acceptor motif. It is chemically versatile, readily forming Schiff bases (hydrazones) which are critical for high-affinity binding to kinases and DNA minor grooves.
-
C4/C5 Substitution: Modulates steric bulk and electronic properties, often dictating selectivity between isoforms (e.g., COX-1 vs. COX-2).
Section 2: Therapeutic Profiles
Oncology: Kinase Inhibition & Apoptosis
Derivatives of 1-phenyl-1H-pyrazole-3-carbohydrazide, particularly hydrazone derivatives (formed by condensing the carbohydrazide with aromatic aldehydes), have emerged as potent anticancer agents.
-
Mechanism of Action: These compounds frequently act as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs), specifically EGFR (Epidermal Growth Factor Receptor). The carbohydrazide motif facilitates hydrogen bonding with the hinge region of the kinase ATP-binding pocket (e.g., Met793 in EGFR).
-
Key Data:
-
IC50 Values: Optimized derivatives demonstrate IC50 values in the 0.15 µM – 2.0 µM range against non-small cell lung cancer (A549, H460) and breast cancer (MCF-7) lines.
-
Cell Cycle: Treatment often leads to G1 phase arrest and induction of apoptosis, evidenced by increased Bax/Bcl-2 ratios.
-
Inflammation: COX-2 Selectivity
The structural similarity to Celecoxib allows these derivatives to target the Cyclooxygenase-2 (COX-2) enzyme.[1]
-
Mechanism: The bulky N1-phenyl group occupies the hydrophobic channel of COX-2. Crucially, the carbohydrazide moiety (often substituted) can extend into the side pocket of COX-2 (interacting with Arg513 and His90), a feature absent in the constitutive COX-1 isoform. This confers high selectivity, reducing gastrointestinal side effects associated with traditional NSAIDs.
-
Efficacy: In carrageenan-induced paw edema models, specific derivatives have shown >80% inhibition of inflammation , comparable to standard doses of Celecoxib and Ibuprofen.[2]
Antimicrobial Activity[3][4][5]
-
Spectrum: Broad-spectrum activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria.
-
Mechanism: While less defined than kinase inhibition, evidence suggests a dual mechanism involving DNA gyrase inhibition (preventing bacterial replication) and membrane disruption due to the amphiphilic nature of the N1-phenyl/carbohydrazide structure.
Section 3: Experimental Framework
To ensure reproducibility and scientific rigor, the following protocols are standardized for evaluating this scaffold.
Synthesis Workflow
The synthesis relies on a thermodynamically driven condensation followed by hydrazinolysis.
Protocol: COX-2 Inhibition Screening (Colorimetric)
-
Objective: Quantify the selectivity of the derivative for COX-2 vs. COX-1.
-
Reagents: Ovine COX-1, Human recombinant COX-2, TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), Arachidonic acid.
-
Procedure:
-
Incubate enzyme (COX-1 or COX-2) with the test compound (0.01 – 100 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.
-
Add Heme cofactor.
-
Initiate reaction by adding Arachidonic acid (100 µM) and TMPD.
-
Readout: Monitor absorbance at 590 nm . The rate of TMPD oxidation is directly proportional to the cyclooxygenase activity.
-
Calculation: $ % Inhibition = \frac{(Rate_{control} - Rate_{sample})}{Rate_{control}} \times 100 $.
-
Validation: Use Celecoxib (selective) and Indomethacin (non-selective) as positive controls.
-
Section 4: Data Synthesis
The following table summarizes typical biological activity ranges derived from structure-activity relationship studies of these derivatives.
| Biological Target | Assay Model | Activity Metric | Typical Potency (Best Derivatives) | Reference Standard |
| Lung Cancer | A549 / H460 Cell Lines | IC50 (Cytotoxicity) | 0.15 ± 0.01 µM | Doxorubicin (0.5 - 1.0 µM) |
| Breast Cancer | MCF-7 Cell Lines | IC50 (Cytotoxicity) | 0.50 - 2.5 µM | Tamoxifen |
| Inflammation | Carrageenan Paw Edema | % Inhibition (3-4h) | 78% - 81% | Ibuprofen (~81%) |
| COX-2 Enzyme | Enzymatic Assay | IC50 | 1.79 µM | Celecoxib (~0.05 - 1.5 µM) |
| Bacteria | S. aureus (Gram +) | MIC (Min Inhibitory Conc) | 12.5 - 25 µg/mL | Ampicillin |
References
-
Karrouchi, K., et al. (2022).[3] Synthesis, α-Glucosidase Inhibition, Anticancer, DFT and Molecular Docking Investigations of Pyrazole Hydrazone Derivatives. Polycyclic Aromatic Compounds.
-
Alam, M. J., et al. (2016).[2] Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy.[3]
-
Grosso, C., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules.
-
Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry.
-
Cusan, C., et al. (2006).[4] Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. Current Drug Discovery Technologies.[4]
Sources
4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide physical properties
[1]
Executive Summary
In the landscape of heterocyclic drug discovery, This compound (CAS 956781-13-8) represents a high-value scaffold. Its structural duality—combining a rigid, electron-rich pyrazole core with a flexible, nucleophilic carbohydrazide tail—makes it a versatile precursor for Schiff base formation, metal chelation, and pharmacophore development.
This guide provides a rigorous analysis of its physical properties, emphasizing the critical role of tautomeric equilibrium and solubility profiles that dictate its behavior in synthetic workflows. By synthesizing experimental data with theoretical principles, this document serves as a self-validating protocol for researchers handling this compound.
Chemical Identity & Structural Specifications[1][2][3][4]
| Parameter | Specification |
| IUPAC Name | This compound |
| CAS Number | 956781-13-8 |
| Molecular Formula | C₁₀H₁₀N₄O₂ |
| Molecular Weight | 218.21 g/mol |
| SMILES | O=C(NN)C1=NN(C2=CC=CC=C2)C=C1O |
| InChIKey | CCQUGXAZKAPLKB-UHFFFAOYSA-N |
| Structural Class | N-Aryl Pyrazole; Carbohydrazide; Enol-Keto Heterocycle |
Physical Properties: The Core Analysis
Appearance and Solid-State Form
-
Form: Crystalline solid.
-
Color: Typically off-white to pale yellow or orange, depending on the purity and hydration state. The color intensity often increases with oxidation or trace impurities due to the sensitivity of the phenolic-like 4-OH group.
-
Hygroscopicity: The carbohydrazide moiety (-CONHNH2) is capable of hydrogen bonding, making the solid moderately hygroscopic. Storage under desiccant is required to prevent hydrolysis or caking.
Melting Point and Thermal Stability
-
Melting Point (MP): High thermal stability is characteristic of this class. While specific batch data varies, structural analogs (e.g., 5-substituted variants) typically melt in the range of 220°C – 280°C (decomposition often accompanies melting).
-
Thermodynamic Behavior: The high MP is attributed to an extensive intermolecular hydrogen bonding network involving the hydrazide N-H donors and the carbonyl/hydroxyl acceptors.
Solubility Profile
Understanding the polarity vector is crucial for purification. The molecule is amphiphilic but leans towards polarity due to the hydrazide and hydroxyl groups.
| Solvent | Solubility | Mechanistic Insight |
| DMSO / DMF | High | Dipolar aprotic solvents disrupt the intermolecular H-bonds, effectively solvating the polar hydrazide tail. |
| Methanol / Ethanol | Moderate (Hot) | Protophilic solvents can solvate the compound, especially upon heating. Often used for recrystallization. |
| Water | Low | The hydrophobic N-phenyl ring limits aqueous solubility despite the polar functional groups. |
| Chloroform / Hexane | Negligible | Lack of H-bond accepting/donating capability makes non-polar solvents ineffective. |
Electronic Properties: The Tautomeric Equilibrium
A critical feature of 4-hydroxypyrazoles is keto-enol tautomerism . While the "4-hydroxy" (enol) form is aromatic and generally favored in the solid state, the "4-oxo" (keto) form can become significant in solution or during reactions.
-
Enol Form (Aromatic): Stabilized by the aromaticity of the pyrazole ring.
-
Keto Form (Non-aromatic): 4,5-dihydro-4-oxopyrazole. This form disrupts the aromatic system but can be trapped by electrophiles.
Expert Insight: In the presence of bases, the 4-OH proton is acidic (pKa est. ~9-10), leading to the formation of an oxyanion that significantly increases water solubility and nucleophilicity.
Synthesis & Characterization Workflow
The synthesis typically follows a convergent pathway: cyclization to form the ester, followed by hydrazinolysis.
Synthetic Pathway Visualization
Figure 1: Standard synthetic route converting the carboxylate ester to the target carbohydrazide.
Analytical Validation (Spectroscopy)
To validate the structure, researchers must look for specific spectroscopic signatures.
-
FT-IR Spectroscopy:
-
3200–3600 cm⁻¹ (Broad): O-H stretching (intermolecular H-bonding).
-
3300–3450 cm⁻¹ (Doublet): N-H stretching of the primary amine (-NH₂).
-
1630–1680 cm⁻¹ (Strong): C=O Amide I band (carbohydrazide carbonyl).
-
-
¹H NMR (DMSO-d₆):
-
δ ~9.0–10.0 ppm (Singlet): Secondary amide NH (exchangeable with D₂O).
-
δ ~4.0–5.0 ppm (Broad): Primary amine NH₂ and OH (often broadened or exchanged).
-
δ ~7.0–8.0 ppm (Multiplet): Phenyl ring protons.
-
δ ~7.5–8.5 ppm (Singlet): Pyrazole C5-H (characteristic singlet).
-
Handling, Safety, and Stability
Storage Protocols
-
Temperature: Store at 2–8°C (refrigerated) to minimize oxidative degradation of the 4-hydroxy group.
-
Atmosphere: Inert atmosphere (Argon/Nitrogen) is recommended for long-term storage.
-
Container: Amber glass vials to protect from light-induced radical formation.
Safety (SDS Summary)
-
Signal Word: Warning.
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precaution: Hydrazides can be potential sensitizers. Use standard PPE (nitrile gloves, safety goggles, fume hood).
References
-
BenchChem. this compound Product Data & Synthesis. Retrieved from
-
National Institutes of Health (NIH) - GSRS. 4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carbohydrazide (Tautomer/Definition). Retrieved from
-
Sigma-Aldrich. Hydroxy Pyrazole Building Blocks and Derivatives. Retrieved from
-
PubChem. Compound Summary: this compound.[1][2] Retrieved from
-
Accela ChemBio. Safety Data Sheet: this compound. Retrieved from
4-Substituted Pyrazole-3-Carbohydrazides: Synthetic Architectures and Therapeutic Pharmacophores
Executive Summary
This technical guide analyzes the medicinal chemistry of 4-substituted pyrazole-3-carbohydrazides , a privileged scaffold in drug discovery. Distinguished by their structural rigidity and capacity for multi-vector interactions, these compounds serve as potent inhibitors of kinases (CDK2, EGFR), DNA gyrase, and cyclooxygenase (COX) enzymes.
This review diverges from generic pyrazole literature to focus specifically on the C4-position as a critical "tuning knob" for lipophilicity and steric selectivity, while the C3-carbohydrazide motif functions as the primary hydrogen-bond donor/acceptor system. We present validated synthetic pathways, detailed structure-activity relationships (SAR), and self-consistent experimental protocols for researchers optimizing this pharmacophore.
Structural Rationale & Pharmacophore Analysis[1]
The pyrazole-3-carbohydrazide scaffold offers a unique geometrical advantage over other nitrogen heterocycles. The planar pyrazole ring provides a rigid core that orients substituents in defined vectors, minimizing the entropic penalty upon protein binding.
The "Push-Pull" Electronic System
-
C3-Carbohydrazide (The Anchor): This moiety acts as a bidentate ligand. The carbonyl oxygen and the hydrazinic nitrogens (
) can form simultaneous hydrogen bonds with amino acid residues (e.g., Ser, Thr, or backbone amides) in the active site of enzymes. -
C4-Substituent (The Selectivity Filter): Substitution at the 4-position is electronically coupled to the pyrazole ring.
-
Electron-Withdrawing Groups (EWG) (e.g.,
, , ) at C4 decrease the electron density of the pyrazole nitrogens, altering the pKa and solubility profile. -
Steric Bulk: Bulky groups (e.g., Phenyl, Benzyl) at C4 can occupy hydrophobic pockets (e.g., the gatekeeper region in kinases), imparting selectivity over homologous enzymes.
-
Synthetic Architectures
The synthesis of 4-substituted pyrazole-3-carbohydrazides generally proceeds through two dominant pathways: Cyclocondensation (Knorr-type) or Post-Cyclization Functionalization (Vilsmeier-Haack) .
Pathway A: The Vilsmeier-Haack Route (C4-Formylation)
This is the preferred method for introducing functional versatility at the 4-position. An existing pyrazole-3-carboxylate is treated with
Pathway B: The Diketoester Route (De Novo C4-Substitution)
Starting with a pre-functionalized 1,3-diketone allows for the introduction of alkyl or aryl groups at C4 during the ring-closure step.
Synthetic Workflow Diagram
The following diagram illustrates the divergent synthesis of these derivatives.
Figure 1: Divergent synthetic pathways for accessing 4-substituted pyrazole-3-carbohydrazides via direct hydrazinolysis or C4-formylation.
Therapeutic Applications & SAR Data
The biological efficacy of these compounds relies heavily on the specific nature of the C4-substituent.
Structure-Activity Relationship (SAR) Summary
| C4-Substituent (R4) | Biological Target | Mechanism/Effect | Key Insight |
| Antimicrobial | Baseline activity | Often serves as a negative control; lower lipophilicity limits membrane permeability. | |
| Antimicrobial / Antifungal | Electrophilic reactivity | The aldehyde group can covalently interact with nucleophilic residues in bacterial proteins. | |
| Anticancer (CDK2) | Hydrophobic fit | Halogens fill small hydrophobic pockets in the ATP-binding site; | |
| Anti-inflammatory (COX-2) | Steric occlusion | Bulky aryl groups improve selectivity for COX-2 over COX-1 by exploiting the larger COX-2 side pocket. | |
| Analgesic | Lipophilicity tuning | Slight increase in lipophilicity without significant steric penalty; improves blood-brain barrier penetration. |
Key Finding: Research indicates that 4-formyl derivatives, when further derivatized into hydrazones (Schiff bases), exhibit superior antimicrobial activity compared to the parent hydrazide, likely due to increased conjugation and planarity [1, 2].
Experimental Protocols
This section details the conversion of a 4-substituted pyrazole ester to the target carbohydrazide. This protocol is designed to be self-validating via TLC and melting point determination.
Protocol: Hydrazinolysis of Ethyl 4-Substituted-Pyrazole-3-Carboxylate
Objective: To convert the ester functionality to a carbohydrazide.
Reagents:
-
Ethyl 4-substituted-1H-pyrazole-3-carboxylate (1.0 equiv)
-
Hydrazine hydrate (80% or 99%, 5.0–10.0 equiv)
-
Absolute Ethanol (Solvent)
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 5 mmol of the starting ethyl ester in 20 mL of absolute ethanol. Rationale: Ethanol ensures solubility of the ester while allowing the polar product to precipitate upon cooling.
-
Addition: Add hydrazine hydrate (25-50 mmol) dropwise to the stirring solution at room temperature. Note: Excess hydrazine drives the equilibrium toward the hydrazide and prevents dimer formation.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. -
Validation (TLC): Monitor reaction progress using TLC (System: Chloroform/Methanol 9:1). The starting ester (
) should disappear, and a new, more polar spot ( ) should appear. -
Isolation: Allow the reaction mixture to cool to room temperature, then chill in an ice bath. The carbohydrazide will precipitate as a white/off-white solid.
-
Purification: Filter the solid under vacuum. Wash with cold ethanol (
) and diethyl ether ( ) to remove excess hydrazine. -
Characterization: Recrystallize from ethanol if necessary. Confirm identity via IR (look for doublet
peaks at and Amide I carbonyl at ).[1]
Molecular Mechanisms
Understanding the binding mode is critical for rational drug design. In kinase inhibition (e.g., CDK2, VEGFR), the pyrazole-3-carbohydrazide motif functions as a "hinge binder."
Mechanism of Action: Kinase ATP-Pocket Binding
The diagram below models the interaction of a 4-substituted pyrazole-3-carbohydrazide within the ATP-binding pocket of a generic kinase.
Figure 2: Schematic representation of the binding mode of pyrazole-3-carbohydrazides in a kinase ATP pocket. The C4-substituent interacts with the gatekeeper residue, determining selectivity.
The carbohydrazide tail often extends into the solvent-accessible region or interacts with the ribose-binding pocket, while the C4-substituent is positioned to interact with the gatekeeper residue. If the C4 group is too large (e.g., a bulky naphthyl group) and the gatekeeper is large (e.g., Threonine), binding is sterically hindered. This is why 4-substituted analogs are excellent tools for probing kinase selectivity profiles [3].
References
-
Karrouchi, K., et al. (2013).[2] Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research.
-
Sharawi, S. (2023). Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives Derived from Galloyl Hydrazide. Chemical Methodologies.
-
Kumar, H., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
-
Bhat, A.R., et al. (2005). Synthesis and Biological Activity of Pyrazole-3-carbohydrazides. Indian Journal of Pharmaceutical Sciences.
Sources
Technical Whitepaper: Solubility Profile & Physicochemical Characterization of 4-Hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide
The following technical guide details the solubility profile and physicochemical characterization of 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide (CAS: 956781-13-8). This document is structured for researchers requiring actionable data for synthesis, purification, and pre-formulation screening.
Part 1: Executive Summary & Structural Analysis
This compound is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for metal-chelating drugs (e.g., thrombopoietin receptor agonists like Eltrombopag) and antimicrobial agents. Its utility is defined by the 3-carbohydrazide moiety (a hydrogen bond donor/acceptor) and the 4-hydroxy group (an ionizable center), which together dictate a complex, pH-dependent solubility profile.
Researchers often encounter "brick dust" behavior—high crystallinity and low aqueous solubility—due to the planar pi-stacking of the phenyl-pyrazole system. This guide provides the predictive and empirical frameworks to overcome these handling challenges.
Physicochemical Datasheet
| Property | Value / Description | Source/Logic |
| CAS Number | 956781-13-8 | Registry |
| Molecular Formula | C₁₀H₁₀N₄O₂ | Stoichiometry |
| Molecular Weight | 218.21 g/mol | Calculated |
| Physical State | Off-white to yellow crystalline solid | Empirical [1] |
| Predicted LogP | 0.8 – 1.2 | Consensus Model (Lipophilic/Hydrophilic balance) |
| pKa (Acidic) | ~9.5 – 10.5 (Phenolic -OH) | Analogous to 4-hydroxypyrazoles |
| pKa (Basic) | ~3.0 – 3.5 (Hydrazide -NH-NH₂ → -NH-NH₃⁺) | Analogous to benzohydrazides |
| H-Bond Donors | 3 (Phenol -OH, Hydrazide -NH, -NH₂) | Structural Count |
| H-Bond Acceptors | 4 (Pyrazolic N, Carbonyl O, Phenol O, Hydrazide N) | Structural Count |
Part 2: Solubility Profile
The solubility of this compound is governed by two competing forces: the hydrophobic effect of the phenyl-pyrazole core (promoting aggregation) and the ionization potential of the hydrazide and hydroxyl groups.
Aqueous Solubility (pH-Dependent)
Field Insight: At neutral pH, the molecule exists predominantly in its non-ionized form, resulting in minimal solubility. Solubility is significantly enhanced at pH extremes due to ionization.
-
pH < 2.0 (Simulated Gastric Fluid): Moderate Solubility. The terminal amine of the carbohydrazide protonates (R-CONH-NH₃⁺), disrupting crystal lattice energy.
-
pH 6.8 – 7.4 (Physiological): Low/Poor Solubility (< 0.1 mg/mL). The molecule is neutral. Strong intermolecular Hydrogen bonding (N-H···O and O-H···N) creates a stable, insoluble lattice.
-
pH > 10.0 (Basic): High Solubility. Deprotonation of the 4-hydroxyl group (Phenoxide formation) and potentially the hydrazide amide nitrogen leads to high aqueous solubility.
Organic Solvent Compatibility
For synthesis and purification (recrystallization), the following solvent hierarchy is established based on polarity and hydrogen-bonding capability.
| Solvent Class | Representative Solvent | Solubility Rating | Operational Note |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (> 50 mg/mL) | Preferred for stock solutions and biological assays. |
| Polar Protic | Methanol, Ethanol | Moderate (Heat Required) | Standard recrystallization solvents. Soluble at reflux; precipitates on cooling. |
| Chlorinated | Dichloromethane, Chloroform | Poor | Useful for liquid-liquid extraction (washing away impurities), but not for dissolving the product. |
| Non-Polar | Hexanes, Heptane | Insoluble | Used as anti-solvents to force precipitation. |
Part 3: Mechanism of Dissolution (Visualization)
The following diagram illustrates the pH-dependent ionization states that drive solubility transitions.
Figure 1: pH-dependent ionization equilibria governing the aqueous solubility of this compound.
Part 4: Experimental Protocols for Solubility Determination
Protocol A: Thermodynamic Solubility (Standard)
Objective: Determine the saturation solubility in a specific buffer.
-
Preparation: Weigh approx. 2–5 mg of the compound into a 2 mL HPLC vial.
-
Solvent Addition: Add 1 mL of the target solvent (e.g., PBS pH 7.4, 0.1N HCl).
-
Equilibration: Cap the vial and place it on an orbital shaker (or rotator) at 25°C for 24 hours.
-
Critical Check: Ensure solid is still visible. If the solution is clear, add more solid until a suspension persists.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane (avoid Nylon, which binds phenolic compounds).
-
Quantification: Analyze the supernatant via HPLC-UV (Detection @ ~254 nm).
-
Reference Standard: Prepare a calibration curve using a stock solution in DMSO.
-
Protocol B: Recrystallization (Purification Strategy)
Objective: Purify the compound based on its temperature-dependent solubility in ethanol.
-
Suspend crude solid in Ethanol (10 mL/g).
-
Heat to reflux (approx. 78°C). The solid should dissolve completely.
-
Troubleshooting: If undissolved solids remain, they are likely inorganic salts or polymerized impurities—perform a hot filtration .
-
Allow the solution to cool slowly to room temperature, then to 4°C.
-
Collect crystals via vacuum filtration. Wash with cold Ethanol.
Part 5: Implications for Drug Development
Formulation Stability
The presence of the hydrazide moiety makes this compound susceptible to oxidative degradation and hydrolysis in solution over time.
-
Recommendation: For long-term storage, keep in solid form. If solution storage is necessary, use DMSO at -20°C. Avoid aldehydic solvents (like aged PEG or certain excipients) to prevent hydrazone formation (Schiff base reaction).
Bioavailability
The predicted LogP (~1.0) and low neutral solubility suggest this is a BCS Class II or IV compound (Low Solubility).
-
Strategy: To improve oral bioavailability, consider salt formation (e.g., Hydrochloride salt) or amorphous solid dispersions (ASD) to disrupt the crystal lattice energy.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4644032 (Analogous Scaffold). Retrieved from [Link]
- European Journal of Medicinal Chemistry. (2006). Synthesis and biological evaluation of 1H-pyrazole-4-carbohydrazide derivatives. (General pyrazole solubility behaviors).
-
CAS Common Chemistry. (n.d.).[1] 4-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid hydrazide. Retrieved from [Link][1]
Sources
Methodological & Application
Application Notes and Protocols: A Comprehensive Guide to the Hydrazinolysis of Pyrazole-3-Carboxylate Derivatives
Abstract
This technical guide provides a detailed protocol for the efficient conversion of pyrazole-3-carboxylate esters into their corresponding pyrazole-3-hydrazides through hydrazinolysis. This transformation is a cornerstone reaction in medicinal chemistry, as the resulting pyrazole-3-hydrazide scaffold is a key pharmacophore in numerous biologically active compounds.[1][2][3][4] This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, critical safety considerations for handling hydrazine, and a comprehensive troubleshooting guide. The protocols and insights provided are designed for researchers, scientists, and professionals in drug development, aiming to equip them with the necessary knowledge for successful and safe execution of this important synthetic transformation.
Introduction: The Significance of Pyrazole-3-Hydrazides
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in the field of drug discovery due to their wide spectrum of biological activities.[3][4][5] Among these, pyrazole-3-hydrazides serve as crucial synthetic intermediates and are integral components of many therapeutic agents.[1][2] The conversion of readily accessible pyrazole-3-carboxylate esters to their hydrazide counterparts via hydrazinolysis is a fundamental and widely employed synthetic strategy. This reaction opens a gateway to a diverse array of more complex molecules through further derivatization of the hydrazide moiety.
The pyrazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting anti-inflammatory, antimicrobial, anticancer, and antiviral properties, among others.[3][4][5][6] The introduction of a carbohydrazide group at the 3-position of the pyrazole ring often enhances or imparts new biological activities, making this class of compounds particularly attractive for drug development programs.[1]
Mechanism and Key Principles of Hydrazinolysis
The hydrazinolysis of an ester is a nucleophilic acyl substitution reaction. The reaction is initiated by the nucleophilic attack of a lone pair of electrons from the terminal nitrogen atom of hydrazine on the electrophilic carbonyl carbon of the ester. This step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the expulsion of the alkoxy group (e.g., ethoxide from an ethyl ester) as the leaving group and the formation of the stable pyrazole-3-hydrazide.
Due to the "alpha-effect," hydrazine is a more potent nucleophile than would be predicted based on its basicity alone. This enhanced reactivity is attributed to the presence of adjacent lone pairs of electrons, which stabilizes the transition state of the nucleophilic attack.[7] This inherent reactivity allows the reaction to often proceed under mild conditions.[7]
Reaction Workflow Diagram
Sources
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. iscientific.org [iscientific.org]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening & Characterization of Pyrazole Carbohydrazides as Antimicrobial Agents
Abstract
Pyrazole carbohydrazides represent a pharmacophore of significant interest in medicinal chemistry due to their dual ability to inhibit bacterial DNA gyrase (GyrB subunit) and disrupt fungal cell membranes. However, the hydrophobic nature of the pyrazole ring and the hydrolytic sensitivity of the hydrazide linker present specific challenges in bioassay reproducibility. This Application Note outlines a robust, field-proven workflow for screening these compounds, moving beyond standard turbidity assays to a metabolic-endpoint system (Resazurin) that eliminates false positives caused by compound precipitation.
Compound Management & Solubility Optimization
The Challenge: Pyrazole derivatives often exhibit poor aqueous solubility. Standard DMSO stock preparation can lead to "crashing out" (precipitation) when introduced to aqueous media, which mimics bacterial growth in optical density (OD) readings.
Protocol A: Stock Solution Preparation
-
Solvent Choice: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO).
-
Concentration: Prepare a primary stock at 10 mg/mL (10,000 µg/mL).
-
Expert Insight: Do not store stocks at 4°C. DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce moisture, hydrolyzing the carbohydrazide linkage. Store aliquots at -20°C.
-
-
Visual Check: Vortex for 60 seconds. If turbidity persists, sonicate at 40 kHz for 5 minutes.
Protocol B: Working Solution (The "Intermediate Step")
-
Objective: To ensure the final DMSO concentration on the bacteria is < 1% (v/v), which is the non-toxic limit for most Enterobacteriaceae.
-
Method: Dilute the Stock 1:10 in Mueller-Hinton Broth (MHB) before adding to the plate.
-
Validation: If the compound precipitates immediately upon hitting the broth, the MIC data will be invalid. In this case, add 2% Tween-80 to the broth as a surfactant.
-
The Screening Workflow
The following diagram illustrates the validated pipeline for filtering pyrazole libraries.
Figure 1: The hierarchical screening cascade. Only compounds exhibiting a Zone of Inhibition (ZOI) > 10mm proceed to quantitative MIC determination.
Primary Screening: Agar Well Diffusion
Use this for rapid qualitative assessment of new synthetic batches.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4mm depth).
-
Standardized Inoculum: 0.5 McFarland (
CFU/mL). -
Positive Control: Ciprofloxacin (5 µ g/disk ).
Protocol:
-
Lawn Preparation: Swab the bacterial suspension across the MHA plate in three directions to ensure a uniform lawn.
-
Well Creation: Use a sterile 6mm cork borer to punch wells.
-
Why Wells over Disks? Pyrazole carbohydrazides diffuse better from liquid volume in a well than from dry paper disks due to their lipophilicity.
-
-
Loading: Add 50 µL of the working solution (1000 µg/mL) into the well.
-
Prediffusion: Incubate at 4°C for 1 hour.
-
Expert Insight: This allows the compound to diffuse into the agar before the bacteria start replicating rapidly, resulting in sharper, more accurate zones.
-
-
Incubation: 18–24 hours at 37°C.
Secondary Screening: Resazurin-Based Microdilution (MIC)
The Gold Standard for Pyrazoles.
Scientific Rationale: Traditional MIC assays rely on turbidity (cloudiness) to detect growth. Since pyrazole derivatives often form micro-precipitates in broth, turbidity assays yield high false-positive rates (reporting a compound as inactive because the precipitate looks like bacteria). Solution: The Resazurin Assay.[1][2][3][4][5] Resazurin (Blue/Non-fluorescent) is reduced by viable bacterial diaphorase enzymes to Resorufin (Pink/Fluorescent).[2][4] This is a metabolic signal, not an optical one.
Protocol Steps:
-
Plate Setup: Use sterile 96-well flat-bottom microplates.
-
Dilution Series:
-
Add 100 µL of Mueller-Hinton Broth (MHB) to columns 2–12.
-
Add 200 µL of Compound Stock (adjusted to 2x desired starting concentration) to column 1.
-
Perform serial 1:2 dilution from column 1 to 10. Discard 100 µL from column 10.
-
Column 11: Growth Control (Bacteria + Broth + DMSO).
-
Column 12: Sterility Control (Broth only).
-
-
Inoculation: Add 100 µL of bacterial suspension (
CFU/mL) to columns 1–11. -
Incubation: 18–20 hours at 37°C.
-
The Readout (Resazurin Step):
-
Add 30 µL of 0.015% Resazurin solution to all wells.
-
Incubate for 2–4 hours.
-
Interpretation:
-
Blue: No Growth (Inhibition).
-
Pink: Growth (Active Metabolism).
-
-
MIC Definition: The lowest concentration well that remains blue.[1]
-
Figure 2: Resazurin assay logic. The transition from Blue to Pink indicates metabolic failure of the drug.
Data Interpretation & Troubleshooting
MIC Criteria for Pyrazole Carbohydrazides
| MIC Value (µg/mL) | Classification | Action |
| < 10 | Potent Hit | Proceed to Time-Kill & Toxicity |
| 10 – 64 | Moderate Activity | Candidate for Lead Optimization (SAR) |
| > 64 | Inactive | Discard Scaffold |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Precipitate in wells | Hydrophobicity of Pyrazole ring | Do not use OD600. Rely strictly on Resazurin color change. |
| Pink color in Sterility Control | Contaminated Reagents | Filter sterilize Resazurin (0.22 µm) before use. |
| Growth Control remains Blue | Inoculum too low or dead | Verify 0.5 McFarland standard; ensure fresh overnight culture. |
Advanced Characterization: Mechanism of Action
Reference: Sun et al. (2013)[6]
If a lead compound (MIC < 10 µg/mL) is identified, validate the mechanism. Pyrazole carbohydrazides are known to target the ATP-binding pocket of bacterial DNA Gyrase B .
Assay: DNA Supercoiling Inhibition Assay.
-
Incubate relaxed plasmid pBR322 with E. coli DNA gyrase and ATP.
-
Add test compound at
and MIC. -
Run on 1% agarose gel.
-
Result: Presence of supercoiled bands indicates enzyme activity. Absence (bands remain relaxed) confirms Gyrase inhibition.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[7] CLSI.[7][8][9] [Link]
-
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]
-
Sun, J., Lv, P. C., Yin, Y., et al. (2013).[6] Synthesis, structure and antibacterial activity of potent DNA gyrase inhibitors: N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives.[6][10] PLoS One, 8(7), e69751. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.[8][9][Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and validation of a resazurin assay for in vitro susceptibility testing of Actinomadura madurae: a common causative agent of actinomycetoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of the Resazurin Cell Viability Assay to Monitor Escherichia coli and Salmonella Typhimurium Inactivation Mediated by Phages | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 8. intertekinform.com [intertekinform.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
High-Efficiency Microwave-Assisted Synthesis of Phenylpyrazole Carbohydrazides
Application Note & Detailed Protocol
Executive Summary
This application note details a high-speed, high-yield protocol for the synthesis of phenylpyrazole carbohydrazides using Microwave-Assisted Organic Synthesis (MAOS). While conventional thermal reflux methods for hydrazinolysis of esters often require 4–12 hours and suffer from incomplete conversion, the microwave-assisted approach described here achieves >90% yield in under 20 minutes.
This guide focuses on the critical conversion of ethyl 1-phenyl-1H-pyrazole-4-carboxylate to its corresponding carbohydrazide , a pivotal scaffold in drug discovery for anti-inflammatory (COX-2 inhibitors) and anticancer therapeutics.
Scientific Principles & Mechanistic Insight
2.1. The Microwave Advantage: Dielectric Heating
The superior efficiency of this protocol relies on dielectric heating , specifically acting upon the polar reaction components.
-
Dipolar Polarization: Hydrazine hydrate (
) and ethanol are highly polar molecules with significant dipole moments. Under microwave irradiation (typically 2.45 GHz), these dipoles align and relax with the oscillating electric field, generating internal heat via molecular friction. -
The "Specific Microwave Effect": Beyond simple heating, the direct coupling of energy to the polar transition state of the nucleophilic attack lowers the activation energy (
) barrier effectively, accelerating the rate constant ( ) according to the Arrhenius equation.
2.2. Reaction Mechanism
The reaction proceeds via a Nucleophilic Acyl Substitution . The hydrazine molecule acts as a hard nucleophile attacking the carbonyl carbon of the pyrazole ester.
-
Nucleophilic Attack: The lone pair on the hydrazine nitrogen attacks the carbonyl carbon.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Elimination: The ethoxy group is eliminated as ethanol, reforming the carbonyl bond to yield the hydrazide.
Why Microwave? In conventional heating, the vessel walls heat the solvent, which heats the reactants (convection). In MAOS, the hydrazine and ester absorb energy directly, creating localized "hot spots" that drive the nucleophilic attack instantaneously.
Visualizing the Workflow
The following diagram outlines the logical flow from precursor synthesis to final characterization.
Figure 1: End-to-end synthetic workflow for phenylpyrazole carbohydrazides.
Experimental Protocol
Safety Pre-Check
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood.
-
Microwave Vials: Use only dedicated borosilicate glass vials rated for high pressure (up to 20-30 bar). Never use standard laboratory glassware in a microwave reactor.
Materials
-
Precursor: Ethyl 1-phenyl-1H-pyrazole-4-carboxylate (1.0 mmol)
-
Reagent: Hydrazine hydrate (99%, 5.0 mmol, 5 equiv.)
-
Solvent: Absolute Ethanol (3 mL)
-
Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve Ethyl 1-phenyl-1H-pyrazole-4-carboxylate (1.0 mmol) in Ethanol (3 mL).
-
Reagent Addition: Add Hydrazine hydrate (5.0 mmol) dropwise to the solution.
-
Note: A large excess (5 equiv.) drives the equilibrium forward and prevents the formation of dimeric side products.
-
-
Sealing: Cap the vial with a Teflon-lined septum and crimp tightly.
-
Irradiation (The Reaction): Program the microwave reactor with the following dynamic method:
-
Cooling & Isolation: Use compressed air cooling (built-in feature of most reactors) to drop the temperature to <50°C.
-
Observation: The product usually precipitates as a white/off-white solid upon cooling.
-
-
Workup:
-
Pour the reaction mixture into crushed ice (approx. 20g).
-
Stir for 15 minutes to maximize precipitation.
-
Filter the solid under vacuum.[4]
-
Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).
-
-
Purification: Recrystallize from hot ethanol if necessary.
Data Analysis & Validation
5.1. Comparative Efficiency
The following table highlights the drastic improvement of MAOS over traditional thermal methods for this specific scaffold.
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted (Protocol) | Improvement Factor |
| Temperature | 78°C (boiling point of EtOH) | 120°C (Superheated) | +42°C |
| Time | 6 – 8 Hours | 10 – 15 Minutes | ~30x Faster |
| Yield | 65 – 75% | 88 – 96% | +20% |
| Solvent Vol. | 20 – 50 mL | 2 – 4 mL | 10x Reduction |
| Purity (Crude) | Moderate (requires column) | High (precipitation only) | Simplified Workup |
5.2. Characterization Checkpoints (Self-Validation)
To verify the success of the protocol, check for these spectral signatures:
-
IR Spectroscopy: Disappearance of the ester carbonyl stretch (
) and appearance of the hydrazide carbonyl ( ) and NH/NH stretches ( ). -
H NMR (DMSO-d
):-
New singlet at
(CONH). -
Broad singlet at
(NH , exchangeable with D O). -
Absence of the ethyl quartet (
) and triplet ( ).
-
Mechanistic Pathway Diagram
Understanding the molecular interaction helps in troubleshooting.
Figure 2: Mechanistic influence of microwave energy on the hydrazinolysis pathway.
Troubleshooting & Optimization
-
Low Yield / Incomplete Reaction:
-
Cause: Temperature too low. Ethanol boils at 78°C at 1 atm.
-
Fix: Ensure the vial is essentially sealed to allow the pressure to build, permitting the solvent to reach 120°C (superheating).
-
-
Pressure Errors:
-
Cause: Decomposition of hydrazine generating
gas. -
Fix: Do not exceed 140°C. Ensure headspace in the vial (fill volume should not exceed 60% of vial capacity).
-
-
Solubility Issues:
-
Fix: If the ester is insoluble in ethanol at room temp, the microwave heating will dissolve it. If it remains insoluble at 100°C, add a co-solvent like DMF (10% v/v), though this makes workup harder.
-
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
-
Karrouchi, K., et al. (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 5(3), 1-6.[5] [Link]
-
Kidwai, M., et al. (2000). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry, 39B, 718. [Link]
-
Santosa, H., et al. (2019).[6] Simultaneous microwave and ultrasound irradiation: A rapid synthesis of hydrazides.[6] Molbank, 2019(4), M1096. [Link][6][7]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
crystallization techniques for 1-phenyl-1H-pyrazole-3-carbohydrazide
Application Note: Advanced Crystallization Protocols for 1-phenyl-1H-pyrazole-3-carbohydrazide
Executive Summary & Chemical Context
This guide details the isolation and purification of 1-phenyl-1H-pyrazole-3-carbohydrazide , a critical scaffold in the synthesis of bioactive Schiff bases, pyrazolo[3,4-d]pyridazines, and metal coordination complexes.[1][2]
The target molecule features a competitive solubility profile due to its dual nature: the hydrophobic 1-phenyl-pyrazole core and the hydrophilic, hydrogen-bond-donating carbohydrazide tail (-C(=O)NHNH
Key Physicochemical Challenges:
-
Hydrazine Entrapment: The synthesis typically involves hydrazinolysis of ethyl 1-phenyl-1H-pyrazole-3-carboxylate.[1][2] Excess hydrazine hydrate can occlude within the crystal lattice.[1][2]
-
Conformational Polymorphism: The hydrazide group allows for rotation, leading to potential conformational polymorphs or solvates, particularly in proton-accepting solvents like DMF.[1][2]
Solubility Profile & Solvent Selection
The following data summarizes the solubility behavior of the target compound, derived from empirical process data and structural analogs [1, 2].
| Solvent System | Solubility (25°C) | Solubility (Boiling) | Application |
| Ethanol (Abs.) | Low | High | Primary Recrystallization (Standard) |
| Methanol | Moderate | High | Alternative Recrystallization (Lower yield) |
| DMF / DMSO | High | Very High | Antisolvent Crystallization (Solvent) |
| Water | Insoluble | Low | Antisolvent / Wash solvent |
| Hexane/Ether | Insoluble | Insoluble | Wash solvent (Lipid removal) |
| Glacial Acetic Acid | Moderate | High | Specialized (Protonation risk) |
Process Insight: Ethanol is the "Goldilocks" solvent for this system.[1][2] The steep solubility curve between 25°C and 78°C (boiling) allows for maximum recovery without requiring antisolvents that might trap impurities [1, 7].[1][2]
Protocol A: Thermodynamic Recrystallization (Ethanol Reflux)
This is the standard protocol for purifying crude material obtained directly from hydrazinolysis.[1] It prioritizes the removal of unreacted ester starting material and hydrazine salts.[1]
Materials:
Step-by-Step Methodology:
-
Slurry Generation: Transfer the crude solid (e.g., 10 g) into a round-bottom flask. Add Ethanol (approx. 10-15 mL per gram of solid).[1][2] Note: Do not add excess solvent initially; aim for saturation at boiling.[1][2]
-
Thermal Dissolution: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.
-
Checkpoint: If the solid does not dissolve completely after 10 minutes of reflux, add Ethanol in 5 mL increments until a clear solution is obtained.
-
-
Hot Filtration (Critical): While maintaining reflux temperature, filter the solution through a pre-heated funnel (or Celite pad) to remove insoluble mechanical impurities or dust.[1][2]
-
Controlled Cooling:
-
Harvesting: Filter the crystals under vacuum.
-
Washing: Wash the filter cake with cold Ethanol (2 x 10 mL) followed by Hexane (2 x 10 mL) to remove surface mother liquor.[1][2]
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Protocol B: Solvent-Antisolvent Precipitation (DMF/Water)[1]
Use this method if the compound fails to crystallize from Ethanol or if the crude material is highly impure (darkly colored).[1][2] This method exploits the high solubility of the pyrazole core in dipolar aprotic solvents [2, 4].[1][2]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude solid in the minimum amount of Dimethylformamide (DMF) at room temperature or slight warming (40°C).[1][2]
-
Filtration: Filter through a 0.45 µm PTFE membrane to remove insolubles.[1]
-
Antisolvent Addition:
-
Nucleation: Stop adding water. Allow the mixture to stir gently for 10 minutes.
-
Precipitation: Continue adding water slowly until the ratio of DMF:Water is approximately 1:3. A heavy precipitate will form.[1][2]
-
Aging: Cool the slurry to 0-5°C for 1 hour.
-
Collection: Filter and wash copiously with water (to remove DMF) and then a small amount of cold ethanol (to assist drying).[1][2]
Warning: DMF is difficult to remove completely from the crystal lattice.[1][2] Ensure thorough drying under high vacuum (>1 mbar) at 60°C is performed to prevent solvate formation [4].[1]
Visualization of Crystallization Logic
The following diagram illustrates the decision matrix for purifying pyrazole carbohydrazides, ensuring the correct protocol is chosen based on impurity profiles.
Figure 1: Decision matrix for selecting the optimal purification pathway based on crude solubility behavior.[1][2]
Mechanism of Crystal Stabilization
Understanding the intermolecular forces is vital for troubleshooting.[1][2] X-ray diffraction studies of 1-phenyl-pyrazole carbohydrazide derivatives reveal that the crystal lattice is stabilized by a network of hydrogen bonds [3, 5, 8].[1][2]
-
Primary Interaction: The hydrazide -NH- acts as a hydrogen bond donor.[1][2]
-
Acceptor Sites: The carbonyl oxygen (C=O) and the pyrazole nitrogen (N2) act as acceptors.[1][2]
-
Stacking: The phenyl ring at N1 and the pyrazole ring often engage in
stacking (centroid-to-centroid distances ~3.6 - 3.8 Å), creating layered structures [2, 4].[1][2]
Implication for Protocol: Because H-bonding is the dominant lattice force, protic solvents (like Ethanol) compete for these sites during growth, often resulting in cleaner, more ordered crystals compared to rapid precipitation from aprotic solvents.[1][2]
Troubleshooting Common Issues
| Observation | Root Cause | Corrective Action |
| Oiling Out | Solution is too concentrated or cooling is too fast.[1][2] | Re-heat to dissolve.[1] Add 10% more solvent.[1][2] Add a seed crystal at the cloud point.[1] |
| Yellow Coloration | Oxidation products or trapped hydrazine.[1][2] | Recrystallize with activated charcoal (carbon).[1] Filter hot. |
| Fine Powder (No Needles) | Nucleation rate > Growth rate (Crash cooling).[1][2] | Cool much slower (wrap flask in foil/towel).[1] Do not stir during cooling phase. |
| Smell of Ammonia | Residual Hydrazine degradation.[1][2] | The product is impure. Wash thoroughly with water, then recrystallize from Ethanol.[1][2][3] |
References
-
Baashen, M., Abdel-Wahab, B. F., Hegazy, A. S., Kariuki, B. M., & El-Hiti, G. A. (2018).[1][2] Crystal structure of 1-phenyl-N′-(1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide. Zeitschrift für Kristallographie - New Crystal Structures, 233(4), 617–619.[1][2]
-
El-Hiti, G. A., Baashen, M. A., & Kariuki, B. M. (2020).[1][2] 5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide: Synthesis and crystallization. IUCrData, 5(x201633).[1][2]
-
Qin, Y., Jian, F., Xiao, H., & Zhang, J. (2007).[1][2][4] (E)-5-Phenyl-N′-(1-phenylethylidene)-1H-pyrazole-3-carbohydrazide.[1][2][4][5] Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o320.[1][2][4]
-
El-Hiti, G. A., Baashen, M. A., & Kariuki, B. M. (2020).[1][2] The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures.
-
Viveka, S., Dinesha, & Shama, P. (2015).[1][2] One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2015(3), M872.[1][2]
-
Karrouchi, K., et al. (2016).[1][2] Synthesis and Crystal Structure of New Pyrazole Derivatives. Journal of Chemical Crystallography.
-
Sigma-Aldrich.[1][2] (n.d.). Phenyl pyrazole Product Search.
-
CAS Common Chemistry.[1][2][6] (2025).[1][2][6] 4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid hydrazide.[1][2][6] [1][2][6]
Sources
Schiff base formation using 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide
Application Note: High-Efficiency Synthesis of Schiff Bases from 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide
Executive Summary
The pyrazole scaffold, particularly This compound , represents a privileged structure in medicinal chemistry due to its dual hydrogen-bonding capability and rigid heteroaromatic core. Schiff bases (acylhydrazones) derived from this scaffold have demonstrated significant antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5]
This application note provides a validated, high-yield protocol for synthesizing these derivatives. Unlike generic hydrazide protocols, this guide addresses the specific solubility and reactivity profiles introduced by the 4-hydroxyl group , ensuring reproducibility and high purity for biological screening.
Scientific Foundation & Mechanism
The Chemical Challenge
The synthesis involves the condensation of the hydrazide amino group (-NH-NH₂) with an electrophilic carbonyl (aldehyde/ketone).
-
Reactivity: The terminal nitrogen of the hydrazide is nucleophilic. However, the electron-rich 4-hydroxy-pyrazole ring can donate electron density, subtly affecting the nucleophilicity of the hydrazide depending on the conjugation length.
-
Solubility: The 4-hydroxyl group increases polarity. While standard hydrazides dissolve readily in ethanol, this derivative may require heat or co-solvents (DMF) to fully solubilize, preventing heterogeneous reaction mixtures that lower yields.
Reaction Mechanism
The reaction proceeds via an acid-catalyzed addition-elimination mechanism:
-
Activation: The carbonyl oxygen of the aldehyde is protonated (or coordinated) by the acid catalyst (Glacial Acetic Acid), increasing electrophilicity.
-
Nucleophilic Attack: The terminal amine of the hydrazide attacks the carbonyl carbon, forming a tetrahedral hemiaminal intermediate.
-
Dehydration: The hydroxyl group of the hemiaminal is protonated and eliminated as water, driving the equilibrium toward the stable acylhydrazone (Schiff base) .
Figure 1: Acid-catalyzed mechanism for the formation of acylhydrazones.
Experimental Protocol
Materials & Reagents
-
Precursor: this compound (Purity >98%).
-
Electrophile: Substituted aromatic aldehyde (1.0 equiv).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (AcOH).[6]
-
Purification: DMF (for recrystallization if insoluble in EtOH), Diethyl ether (for washing).
General Procedure (Step-by-Step)
Step 1: Preparation of the Hydrazide Solution
-
Weigh 1.0 mmol of this compound into a 50 mL round-bottom flask (RBF).
-
Add 15-20 mL of Absolute Ethanol .
-
Critical Note: If the solid does not dissolve at room temperature, heat gently to 50°C. If turbidity persists (common with 4-OH derivatives), add 1-2 mL of DMF dropwise until clear.
Step 2: Addition of Electrophile & Catalyst
-
Add 1.0 mmol (1 equiv) of the appropriate aromatic aldehyde to the solution.
-
Add 3-5 drops (approx. 0.1 - 0.2 mL) of Glacial Acetic Acid.
-
Why? The acid prevents the formation of the kinetic hemiaminal trap and pushes the equilibrium to the thermodynamic imine product.
-
Step 3: Reflux & Monitoring
-
Equip the RBF with a water-cooled reflux condenser.
-
Reflux the mixture at 78-80°C for 4 to 6 hours .
-
TLC Monitoring: Check reaction progress every 2 hours using Silica Gel plates (Mobile Phase: Chloroform:Methanol 9:1). Look for the disappearance of the hydrazide spot (low R_f) and appearance of a new, less polar spot.
Step 4: Isolation & Work-up
-
Allow the reaction mixture to cool slowly to room temperature.
-
Observation: A colored precipitate (often white, yellow, or orange depending on the aldehyde) should form.
-
Filter the solid using a Büchner funnel under vacuum.
-
Wash 1: Wash the cake with 5 mL of cold ethanol to remove unreacted aldehyde.
-
Wash 2: Wash with 5 mL of diethyl ether to facilitate drying.
Step 5: Purification
-
Recrystallize the crude product from hot ethanol .
-
Troubleshooting: If the compound is highly insoluble, use a DMF:Ethanol (1:1) mixture. Dissolve in hot DMF, then add hot ethanol until slight turbidity appears, and cool.
Figure 2: Experimental workflow for synthesis and purification.
Characterization & Data Interpretation
Successful synthesis is validated by the following spectral signatures.
| Technique | Functional Group | Expected Signal | Interpretation |
| FT-IR | -NH (Amide) | 3150–3250 cm⁻¹ | Sharp/Broad band (H-bonded). |
| -OH (Phenolic) | 3300–3450 cm⁻¹ | Broad band, often overlapping with NH. | |
| C=O (Amide) | 1640–1680 cm⁻¹ | Strong stretch (Carbonyl of hydrazide). | |
| C=N (Imine) | 1600–1620 cm⁻¹ | Diagnostic Peak: Confirms Schiff base formation. | |
| ¹H NMR | -CH=N- | δ 8.2 – 8.8 ppm (s) | Singlet.[7] Absence indicates hydrolysis or failure. |
| (DMSO-d₆) | -CONH- | δ 11.0 – 12.5 ppm (s) | Downfield singlet (exchangeable with D₂O). |
| 4-OH | δ 9.0 – 10.0 ppm (s) | Broad singlet (may vary with H-bonding). | |
| Pyrazole-H | δ 8.0 – 8.5 ppm (s) | Characteristic aromatic proton of the scaffold. |
Applications & Biological Relevance
The This compound scaffold is not merely a linker; it is an active pharmacophore. The 4-hydroxyl group enhances antioxidant potential and water solubility compared to non-substituted analogs.
Key Therapeutic Areas:
-
Antimicrobial: Schiff bases of this class have shown MIC values comparable to Ciprofloxacin against S. aureus and E. coli [1, 4]. The mechanism often involves inhibition of DNA gyrase.
-
Anticancer: Activity against A549 (Lung) and Caco-2 (Colon) cell lines has been reported, with the hydrazone linkage acting as a cleavable linker in the acidic tumor microenvironment [3, 7].
-
Enzyme Inhibition: Potent inhibition of
-amylase and -glucosidase, suggesting potential in Type 2 Diabetes management [7].
References
-
BenchChem. Application Notes and Protocols for the Synthesis of Schiff Bases from 1-Acetylpiperidine-4-carbohydrazide. (General Hydrazide Protocol).[6] Link
-
Scholars Research Library. A base mediated synthesis and characterization of some pyridine-3-carbohydrazides. (Catalysis insights). Link
-
Naglah, A. M., et al. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents.[8] Pharmaceuticals, 2024.[8] Link
-
IJPS Online. Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles. (Pyrazole Structure-Activity Relationship).[7][9][10][11] Link
-
Asian Journal of Research in Chemistry. Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. (Acid Catalysis Protocol). Link
-
RSC Advances. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes. (Complexation & Activity).[1][3][4][5][9][11][12] Link
-
MDPI. Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. (Antimicrobial Mechanisms).[5][9] Link
Sources
- 1. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. mdpi.com [mdpi.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 9. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. derpharmachemica.com [derpharmachemica.com]
Application Notes & Protocols: Strategic Functionalization of the C4-Hydroxy Group in Pyrazole Scaffolds
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: The C4-Hydroxy Pyrazole as a Strategic Linchpin in Synthesis
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and agrochemicals.[1] Its value lies in its metabolic stability, hydrogen bonding capabilities, and the spatial arrangement of its substituents. While much focus has been placed on functionalizing the N1, C3, and C5 positions, the C4 position offers a unique vector for molecular elaboration. The introduction of a hydroxyl group at this position transforms the pyrazole into a highly versatile intermediate. This C4-OH group is not merely a terminal functional group but a strategic linchpin, a reactive handle that unlocks a diverse array of subsequent chemical transformations, from simple derivatization to complex carbon-carbon bond-forming reactions.
This guide provides an in-depth exploration of the key methodologies for functionalizing the C4-hydroxy group of pyrazole scaffolds. We move beyond simple procedural lists to explain the underlying principles and strategic considerations behind each protocol, empowering researchers to make informed decisions in their synthetic campaigns.
Overview of Synthetic Strategies: A Hub-and-Spoke Model
The C4-hydroxy pyrazole can be envisioned as a central hub from which multiple synthetic pathways, or "spokes," can extend. Each spoke represents a distinct class of functionalization that leverages the reactivity of the hydroxyl group, either directly or through its conversion to a more reactive intermediate. The choice of pathway is dictated by the desired target molecule and its intended application.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide. As a Senior Application Scientist, I will provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist you in obtaining this compound in high purity.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, offering step-by-step solutions based on scientific principles.
Issue 1: Low Yield of Purified Product
Symptoms: After performing a purification step (e.g., recrystallization or column chromatography), the amount of recovered this compound is significantly lower than expected.
Possible Causes and Solutions:
-
Incomplete Precipitation/Crystallization: The compound may be more soluble in the chosen solvent system than anticipated.
-
Solution: If using a single solvent for recrystallization, cool the solution for a longer period or in an ice bath to maximize crystal formation. If a mixed solvent system was used, slowly add more of the anti-solvent.
-
-
Co-precipitation with Impurities: The presence of significant amounts of impurities can sometimes hinder the crystallization of the desired product.
-
Solution: Consider a preliminary purification step, such as an acid-base wash, to remove highly acidic or basic impurities before proceeding with recrystallization.
-
-
Product Adhesion to Glassware: The polar nature of the carbohydrazide and hydroxyl groups can lead to the product sticking to glass surfaces.
-
Solution: Ensure all transfer steps are quantitative by rinsing glassware with the mother liquor or a small amount of fresh, cold solvent.
-
-
Decomposition on Silica Gel: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.
-
Solution: If column chromatography is necessary and you suspect degradation, consider using deactivated silica gel or an alternative stationary phase like neutral alumina. A quick TLC spot test, where the spot is allowed to sit on the plate for an hour before eluting, can help diagnose this issue.[1]
-
Issue 2: Persistent Impurities in the Final Product
Symptoms: Analytical data (e.g., NMR, LC-MS) of the purified product shows the presence of one or more impurities.
Possible Causes and Solutions:
-
Co-elution during Column Chromatography: An impurity may have a similar polarity to the target compound, causing it to elute at the same time.
-
Solution: Optimize the mobile phase. For normal phase chromatography, a shallower gradient of a more polar solvent (e.g., ethyl acetate in hexanes) may improve separation. For reverse-phase chromatography, adjusting the ratio of acetonitrile or methanol to water, or adding a modifier like formic acid, can enhance resolution.[1][2]
-
-
Formation of Regioisomers during Synthesis: The synthesis of pyrazoles can sometimes yield isomeric products with very similar properties.
-
Solution: High-performance liquid chromatography (HPLC), particularly with a C18 column, is often effective for separating closely related isomers.[3]
-
-
Unreacted Starting Materials: Incomplete reactions can leave starting materials, such as the corresponding pyrazole-3-carboxylate ester or phenylhydrazine, in the crude product.
-
Solution: An acid wash can help remove unreacted phenylhydrazine. Unreacted ester can often be separated by optimizing column chromatography conditions.
-
-
Colored Impurities: The presence of a yellow or reddish tint in the product can indicate the presence of oxidized or polymeric side products.
-
Solution: A charcoal treatment can be effective in removing colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter through celite before proceeding with recrystallization.
-
Issue 3: Oiling Out During Recrystallization
Symptoms: Instead of forming crystals upon cooling, the product separates as an oil.
Possible Causes and Solutions:
-
Solution is Too Concentrated or Cooled Too Quickly: This is a common cause of oiling out.
-
Solution: Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the surface of the liquid can provide nucleation sites and induce crystallization.
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation.
-
Solution: A pre-purification step, as mentioned in Issue 1, may be necessary.
-
-
Inappropriate Solvent Choice: The boiling point of the solvent may be too high, or the compound's solubility may change too drastically with temperature.
-
Solution: Experiment with different solvent systems. A mixture of solvents can sometimes be more effective than a single solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. Given the polar nature of your compound due to the hydroxyl and carbohydrazide groups, polar protic solvents are a good starting point. Consider the following, and always test on a small scale first:
| Solvent | Rationale |
| Ethanol or Methanol | Often good for moderately polar compounds. |
| Water | The compound is predicted to be water-soluble, but this may be a good anti-solvent when used with a more soluble organic solvent like ethanol or acetone. |
| Dimethylformamide (DMF) / Water | DMF is a highly polar aprotic solvent that can dissolve many complex organic molecules. Water can then be added as an anti-solvent to induce crystallization. A similar approach has been used for a related pyrazole-3-carboxamide.[4] |
| Glacial Acetic Acid | Has been used for the recrystallization of a similar pyrazole-3-carbohydrazide derivative.[4] |
Q2: How can I monitor the purity of my compound during purification?
A2: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of your purification.[5]
-
Stationary Phase: Use standard silica gel 60 F254 plates.
-
Mobile Phase: A good starting point is a mixture of ethyl acetate and hexanes. You may need to add a small amount of a more polar solvent like methanol to get the spot to move off the baseline.
-
Visualization: The pyrazole ring and phenyl group should allow for visualization under a UV lamp.
Q3: Can I use acid-base extraction to purify my compound?
A3: Yes, this is a potentially useful technique. The carbohydrazide moiety is weakly basic and can be protonated with a dilute acid (e.g., 1M HCl). The 4-hydroxy group is weakly acidic and can be deprotonated with a mild base (e.g., saturated sodium bicarbonate solution). This allows for selective extraction into aqueous layers to separate from non-acidic/non-basic impurities. However, be mindful of the compound's stability at different pH values.
Q4: My compound seems to be sticking to the silica gel column and won't elute. What should I do?
A4: This is likely due to the high polarity of your compound.
-
Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. You may need to use a mobile phase containing methanol or even a small percentage of acetic acid to elute the compound.
-
Switch to Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography is often more effective. Use a C18 column with a mobile phase of water and acetonitrile or methanol.[1][2]
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Once fully dissolved, slowly add hot water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography (Normal Phase)
-
Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 9:1 hexanes:ethyl acetate).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (e.g., methanol or acetone), adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. Load the dry powder onto the top of the column.
-
Elution: Start with a low polarity mobile phase and gradually increase the polarity by increasing the proportion of ethyl acetate. If the compound does not elute, a gradient including methanol may be necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A typical purification workflow for this compound.
References
-
SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
Cardiff University. (2020, December 18). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. -ORCA. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
-
Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. Retrieved from [Link]
-
International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Retrieved from [Link]
-
KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
-
PMC. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]
Sources
Validation & Comparative
Structural Elucidation & Analytical Benchmarking: 1H NMR of 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide
The following guide is structured as a high-level technical application note, designed for analytical chemists and medicinal chemistry leads. It synthesizes structural theory with practical spectral data to provide a definitive interpretation framework.
Executive Summary
In the development of pyrazole-based pharmacophores, the transition from a carboxylate ester to a carbohydrazide is a critical synthetic checkpoint. For 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide , NMR interpretation is frequently complicated by three factors:
-
Proton Exchange: The presence of three exchangeable protons (OH, NH, NH₂) requires specific solvent choices.[1]
-
Regioisomerism: Distinguishing the 4-hydroxy target from thermodynamically stable 5-hydroxy (pyrazolone) byproducts.
-
Solubility Artifacts: The rigid hydrazide motif often leads to aggregation-induced broadening in non-polar solvents.
This guide benchmarks the target molecule against its synthetic precursor (ethyl ester) and provides a self-validating interpretation protocol.
Structural Analysis & Numbering
Before interpreting the spectrum, we must establish the proton environments.[2] The molecule possesses a fixed N-phenyl ring and a substituted pyrazole core.[3]
Visualizing the Target Structure
The following diagram defines the atom numbering used throughout this guide.
Figure 1: Structural connectivity and proton environments for this compound.
Comparative Benchmarking: Target vs. Precursor
The most robust method for validation is comparing the target hydrazide against its precursor, Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate .
Solvent Selection: The Critical Variable
-
CDCl₃: NOT RECOMMENDED. The hydrazide and hydroxyl protons will likely be invisible or extremely broad due to poor solubility and rapid exchange.
-
DMSO-d₆: REQUIRED. Strong hydrogen-bonding capacity stabilizes the -OH and -CONH- protons, slowing exchange rates and allowing observation of distinct singlets.
Spectral Data Comparison (in DMSO-d₆)
| Proton Assignment | Target: Carbohydrazide (δ ppm) | Alternative: Ethyl Ester (δ ppm) | Diagnostic Note |
| Hydrazide -CONH- | 9.60 - 9.80 (s, 1H) | Absent | Primary confirmation peak. Disappears with D₂O shake. |
| Hydrazide -NH₂ | 4.40 - 4.60 (br s, 2H) | Absent | Broad; often integrates lower than 2H due to exchange. |
| Ester -OCH₂- | Absent | 4.25 (q, 2H) | Presence indicates incomplete reaction. |
| Ester -CH₃ | Absent | 1.30 (t, 3H) | Presence indicates incomplete reaction. |
| C4-OH (Hydroxyl) | 9.00 - 11.00 (br s, 1H) | 9.00 - 10.50 (s, 1H) | Shift varies heavily with concentration/temperature. |
| C5-H (Pyrazole) | 8.20 - 8.50 (s, 1H) | 8.30 - 8.60 (s, 1H) | Sharp singlet. Deshielded by N1-Phenyl and C4-OH. |
| N1-Phenyl (Ar-H) | 7.30 - 7.80 (m, 5H) | 7.30 - 7.80 (m, 5H) | Characteristic multiplet pattern (2H ortho, 2H meta, 1H para). |
Technical Insight: The disappearance of the quartet at 4.25 ppm and the appearance of the hydrazide singlet at ~9.7 ppm is the definitive "Go/No-Go" signal for reaction completion.
Deep Dive: Regiochemistry & Impurities
A common synthetic pitfall is the formation of the 5-hydroxy isomer (often existing as the pyrazolone tautomer).
Distinguishing 4-Hydroxy vs. 5-Hydroxy
-
Target (4-Hydroxy): The C5 position has a proton.[3] This proton is adjacent to N1 and is highly deshielded (heteroaromatic zone, >8.0 ppm ).
-
Alternative (5-Hydroxy/Pyrazolone): If the OH is at C5, the C4 position usually carries the proton. C4-H is significantly more shielded (typically 5.5 - 6.5 ppm ).
The Hydrazine Trace
Excess hydrazine hydrate used in synthesis can contaminate the product.
-
Hydrazine Signal: Sharp singlet at ~4.0 - 5.0 ppm in DMSO-d₆.
-
Differentiation: The product's -NH₂ is attached to a carbonyl, making it an amide-like NH₂, which is broader and slightly more downfield than free hydrazine salts.
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data, follow this specific sample preparation and acquisition protocol.
Step 1: Sample Preparation
-
Weigh 5–10 mg of the dried solid.
-
Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Crucial: Sonicate for 2 minutes. Hydrazides often form intermolecular H-bond networks that mimic insolubility.
-
Transfer to a clean, dry NMR tube.
Step 2: Acquisition Parameters
-
Pulse Angle: 30° (to prevent saturation of slow-relaxing quaternary carbons if running ¹³C).
-
Relaxation Delay (D1): Set to ≥ 2.0 seconds . The C5-H and amide protons have longer T1 relaxation times; insufficient delay will reduce their integration accuracy.
-
Scans: 16–64 scans are sufficient for ¹H.
Step 3: The D₂O Shake (Validation)
If the -OH or -NH signals are ambiguous:
-
Run the standard spectrum.
-
Add 1 drop of D₂O to the tube.
-
Shake vigorously and wait 5 minutes.
-
Re-run the spectrum.
-
Result: Signals at ~9.7 ppm (CONH), ~4.5 ppm (NH₂), and ~10 ppm (OH) should vanish or diminish significantly. The C5-H (8.4 ppm) and Phenyl (7.5 ppm) signals will remain unchanged.
-
Analytical Decision Logic
Use the following logic flow to interpret your spectrum.
Figure 2: Step-by-step logic for confirming structural identity.
References
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for chemical shift principles of hydrazides and pyrazoles).
-
RSC Advances. "Synthesis and characterization of pyrazole-3-carbohydrazide derivatives." Royal Society of Chemistry.[2] Available at: [Link]
-
Molecules (MDPI). "One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate." (Provides comparative data for the 5-hydroxy isomer and ester precursors). Available at: [Link]
-
ResearchGate. "On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides." (Specific data on hydrazide proton shifts in DMSO-d6). Available at: [Link]
-
Compound Interest. "A Guide to 1H NMR Chemical Shift Values." Available at: [Link]
Sources
X-ray crystallography data for 1-phenyl-1H-pyrazole derivatives
A Comparative Guide to SC-XRD vs. Spectroscopic & Computational Alternatives
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
The 1-phenyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster COX-2 inhibitors (e.g., Celecoxib) and emerging agrochemicals. The critical structural determinant of bioactivity in this class is the inter-ring torsion angle (twist angle) between the phenyl and pyrazole rings.
While solution-state NMR and Density Functional Theory (DFT) provide valuable conformational insights, they often fail to predict the precise geometry adopted in the solid state—the state relevant to drug formulation and receptor binding. This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against these alternatives, supported by experimental data on 1-phenyl-1H-pyrazole-4-carbaldehyde and Celecoxib.
The "Twist Angle" Problem: Why SC-XRD is Non-Negotiable
In 1-phenyl-1H-pyrazoles, steric repulsion occurs between the ortho-protons of the phenyl ring and the protons (or substituents) at the 5-position of the pyrazole ring.
-
The Theoretical Prediction (DFT): Gas-phase DFT calculations often underestimate steric clash or over-stabilize planar conformations due to conjugation effects (
-electron delocalization). -
The Solution Average (NMR):
H-NMR in CDCl captures a weighted average of rotating conformers, often obscuring the specific low-energy conformation required for receptor docking. -
The Solid State Reality (SC-XRD): Crystallography freezes the molecule in its energetic minimum within the lattice, revealing the exact torsion angle (typically
– ) and intermolecular packing forces ( stacking) that stabilize the drug form.
Comparative Analysis Matrix
| Feature | SC-XRD (Gold Standard) | Solution NMR (NOESY) | DFT (Computational) | PXRD (Powder) |
| 3D Structure | Absolute (Atomic resolution) | Relative (Distance constraints) | Theoretical (Gas/Solvent model) | Bulk Phase ID only |
| Torsion Angle | Precise (e.g., | Averaged (Dynamic rotation) | Often Planar (Over-conjugated) | N/A |
| Polymorph ID | Definitive (Unit cell + Space group) | Impossible (Dissolution destroys form) | Predictive (Lattice energy) | Fingerprint Matching |
| Sample Req. | Single Crystal ( | CPU Hours | Bulk Powder |
Experimental Data Case Studies
Case Study A: 1-Phenyl-1H-pyrazole-4-carbaldehyde
Significance: A versatile intermediate for Schiff base ligands.
Experimental data confirms that while DFT predicts a near-planar geometry to maximize conjugation with the aldehyde, the crystal structure reveals a distinct twist to accommodate packing forces.
Table 1: Crystallographic Parameters (Experimental)
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Common for polar organics |
| Space Group | Centrosymmetric, allows inversion dimers | |
| Unit Cell ( | Short | |
| Significant lattice shear | ||
| Inter-ring Torsion | Non-planar (deviates from DFT planar prediction) | |
| Refinement ( | High-quality structural solution |
Data Source: Asiri et al., Acta Cryst. (2012)[1]
Case Study B: Celecoxib (The Pharma Standard)
Significance: Demonstrates the risk of polymorphism.[2][3] SC-XRD is required to distinguish the bioavailable Form III from the metastable Form I/II.
Table 2: Polymorph Comparison
| Polymorph | Stability | Bioavailability | Key Structural Feature (XRD) |
| Form I | Metastable | High | Higher lattice energy; needle morphology. |
| Form III | Stable | Optimal | Thermodynamic sink; compact packing; commercially used. |
| Differentiation | -- | -- | Distinct melting points ( |
Experimental Protocols
To replicate these results, precise adherence to crystallization and refinement protocols is required.
Phase 1: Synthesis & Purification
-
Reaction: Vilsmeier-Haack formylation of 1-phenyl-pyrazole or condensation of phenylhydrazine with 1,3-dicarbonyls.
-
Purification: Silica gel chromatography is insufficient for X-ray quality. Recrystallization from Ethanol/DMF (4:1) is recommended to remove amorphous impurities.
Phase 2: Crystal Growth (The Critical Step)
For 1-phenyl-1H-pyrazoles, standard evaporation often yields needles (unsuitable for SC-XRD). Use Slow Vapor Diffusion .
-
Inner Vial: Dissolve 20 mg of pure compound in 1 mL of "Good Solvent" (Dichloromethane or THF).
-
Outer Vial: Place inner vial (uncapped) inside a larger jar containing 5 mL of "Bad Solvent" (Hexane or Pentane).
-
Equilibration: Seal the outer jar tightly. Store at
C in a vibration-free zone. -
Timeline: Hexane vapors will slowly diffuse into the DCM, lowering solubility and growing block-like crystals over 7–14 days.
Phase 3: Data Collection & Refinement
-
Mounting: Use a MiTeGen loop with Paratone oil. Flash cool to 100 K immediately to reduce thermal motion (anisotropic displacement).
-
Diffraction: Collect using Mo-K
( Å).[1] -
Self-Validation:
-
Check for twinning (common in monoclinic systems).
-
Ensure
for data merging. -
Verify that the Residual Density (
) is (unless heavy atoms like Br/I are present).
-
Visualizations of Workflows & Interactions
Diagram 1: The Crystallography Decision Workflow
This diagram illustrates the logical flow from synthesis to structural validation, highlighting the feedback loops required when crystals fail.
Caption: Step-by-step workflow for obtaining high-quality crystallographic data for pyrazole derivatives.
Diagram 2: Supramolecular Interaction Network
Understanding the packing forces (Synthons) that dictate the twist angle in the solid state.
Caption: Logical map of supramolecular synthons stabilizing the pyrazole crystal lattice.
References
-
Asiri, A. M., et al. (2012). "1-Phenyl-1H-pyrazole-4-carbaldehyde."[4][5] Acta Crystallographica Section E: Structure Reports Online, 68(4), o1088.
- Chawla, G., et al. (2012). "Challenges in polymorphism of Celecoxib." Journal of Pharmaceutical Sciences. (Contextualizing Form I/III stability).
-
El-Hiti, G. A., et al. (2020).[6] "Crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide." Zeitschrift für Kristallographie - New Crystal Structures.
- Viveka, S., et al. (2015). "Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate." Journal of Molecular Structure.
Sources
- 1. 1-Phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. (PDF) 1-Phenyl-1h-Pyrazole-4-Carbaldehyde - Acta [research.amanote.com]
- 5. 1-Phenyl-1H-pyrazole-4-carbaldehyde (54605-72-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Safety Operating Guide
Proper Disposal Procedures: 4-Hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide
[1][2][3]
Document Control:
-
Applicability: Pharmaceutical Development, Organic Synthesis, Chemical Waste Management
-
Chemical Family: Pyrazole / Carbohydrazide Derivative[1][2][3]
Executive Summary & Chemical Context
4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide is a critical synthetic intermediate, most notably utilized in the synthesis of Eltrombopag (a thrombopoietin receptor agonist).
As a Senior Application Scientist, I emphasize that safe disposal of this compound requires understanding its molecular functionality. The carbohydrazide moiety (-CONHNH₂) is a reducing agent and a potential nitrogen donor. Improper disposal (e.g., mixing with strong oxidizers or hypochlorites) can generate toxic gases or exothermic reactions.[1] Furthermore, pyrazole derivatives often exhibit aquatic toxicity , mandating strict segregation from municipal water systems.
This guide outlines a self-validating disposal protocol designed to prevent cross-contamination and ensure regulatory compliance (RCRA/EPA/Local standards).
Hazard Profiling & Safety Logic
To dispose of a chemical safely, you must first understand what makes it dangerous.[1] We apply the Precautionary Principle based on the functional groups and analogous Eltrombopag intermediates.
GHS Classification (Derived & Conservative)
| Hazard Category | Classification | H-Code | Rationale |
| Acute Toxicity | Category 4 (Oral) | H302 | Common to hydrazine/pyrazole derivatives. |
| Skin/Eye Irritation | Category 2 / 2A | H315/H319 | Hydrazides are known irritants.[1] |
| Sensitization | Skin Sens. 1 | H317 | Hydrazide moiety is a structural alert for sensitization.[1] |
| Environmental | Aquatic Chronic 2 | H411 | Pyrazoles are persistent; toxic to aquatic life.[1][5] |
Critical Incompatibilities
Pre-Disposal Handling & Containment[1][4][11]
-
PPE: Nitrile gloves (double-gloved recommended for solids), lab coat, safety glasses with side shields. Use a P95/N95 dust mask or work in a fume hood if handling powder.[1]
-
Container Selection: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if acidic impurities are suspected.[1]
The "Self-Validating" Labeling System
A self-validating system uses visual cues to prevent errors.
-
Label Color: YELLOW (Caution/Irritant) or WHITE (General Organic).
-
Mandatory Text: "Non-Halogenated Organic Solid" (if solid) or "Organic Waste" (if in solution).[1]
-
Checklist on Label:
Disposal Workflows
Workflow Diagram: Waste Stream Segregation
The following logic gate ensures the material ends up in the correct destruction stream.
Figure 1: Decision tree for segregating this compound waste streams. Note the convergence on incineration.
Detailed Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Debris)[1]
-
Collection: Place pure powder, contaminated weigh boats, and gloves into a dedicated Solid Organic Waste container.
-
Labeling: Ensure the label explicitly lists "Hydrazide Derivative" to alert waste handlers of potential reactivity.
-
Storage: Store cool and dry. Keep away from "Oxidizing Waste" containers.
Protocol B: Liquid Waste (Reaction Mixtures)
-
Characterization: Identify the primary solvent.[1]
-
pH Check: Ensure the solution is not strongly acidic (pH < 2) or basic (pH > 12).[1] Neutralize if necessary to pH 5-9 to prevent container degradation or unexpected reactions in the waste drum.
-
Precipitation (Optional): If the compound is in high concentration, consider precipitating it out (e.g., by adding water to a DMSO solution) and filtering.[1] Dispose of the solid as Protocol A and the filtrate as liquid waste. This reduces the load of active pharmaceutical intermediate (API) in the liquid stream.[1]
Protocol C: Spill Cleanup (Emergency)
-
Isolate: Evacuate the immediate area if dust is airborne.[1]
-
PPE: Wear N95/P95 mask, goggles, and double nitrile gloves.
-
Containment: Cover spill with a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels for large reducing agent spills.
-
Cleanup: Scoop material into a disposable container.
-
Decontamination: Wash the surface with soapy water.[1] Do not use bleach initially.[1] If bleach is required for final sanitization, ensure all organic residue is removed first to prevent chloramine formation.
Final Destruction & Regulatory Compliance
Destruction Method: Incineration
The only acceptable final disposal method for this pyrazole intermediate is High-Temperature Incineration .[1]
-
Mechanism: Thermal oxidation breaks the pyrazole ring and oxidizes the hydrazide nitrogen to
and .[1] -
Requirement: The incinerator must be equipped with a secondary combustion chamber (afterburner) and a gas scrubber to capture nitrogen oxides (
).
Regulatory Status (USA/Global)
-
RCRA (USA): Not a "Listed Waste" (P or U list).[1] However, it should be managed as Hazardous Waste due to its toxicity profile and chemical nature.[1]
-
EPA Waste Code: If not mixed with listed solvents, use D001 (Ignitable - if applicable) or generic codes for "Toxic Organic Solids." Most facilities profile this under a "Non-Regulated Chemical Waste" profile that mandates incineration.
-
Ecological: Strictly prohibited from release into sewer systems. The aquatic toxicity of pyrazoles is well-documented [1, 5].
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12363470, 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid (Analogous Structure). Retrieved from [Link]
Personal protective equipment for handling 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide
Executive Safety Summary
Compound: 4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide Primary Hazard Class: Sensitizer & Irritant (GHS Category 2/3)[1][2]
As an intermediate in the synthesis of bioactive scaffolds (similar to Eltrombopag precursors), this compound presents a dual-risk profile.[1][2] The pyrazole core suggests pharmacological activity, while the carbohydrazide moiety (-CONHNH₂) introduces significant risks of skin sensitization and potential mutagenicity.[1][2]
The Golden Rule: Treat this compound as a Potent Compound (OEB 3) until specific toxicological data proves otherwise.[1][2][3] Inhalation of fine dust and dermal absorption are the critical exposure pathways.[2][3]
Personal Protective Equipment (PPE) Matrix
This matrix defines the non-negotiable barrier standards required for handling this substance.
| Protection Zone | Equipment Specification | Operational Rationale |
| Respiratory | Primary: Certified Fume Hood (Face velocity: 80–100 fpm).Secondary: N95 or P100 Respirator (if hood work is impossible).[1][2] | The carbohydrazide group can cause respiratory sensitization.[2][3] Engineering controls (hood) are superior to PPE; respirators are a fallback only.[2][3] |
| Dermal (Hands) | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil, extended cuff).2.[1][2][3] Outer: Nitrile or Neoprene (5 mil).[1][2] | Hydrazides are nucleophilic and can permeate standard latex.[2][3] Double gloving provides a "breakthrough buffer" and allows outer glove removal upon contamination without exposing skin.[2][3] |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+).Note: Safety glasses are insufficient.[1][2][3] | Fine powders drift.[2][3] Goggles seal the eyes against dust ingress, preventing severe conjunctival irritation common with pyrazoles.[2][3] |
| Body | Lab Coat (Tyvek or Nomex preferred) + Closed-toe chemical-resistant shoes.[1][2] | Standard cotton coats absorb liquids.[2][3] Tyvek provides a barrier against dust accumulation on personal clothing.[2][3] |
Operational Workflow: Step-by-Step
Phase A: Preparation & Weighing (Highest Risk)
The moment of highest risk is transferring the dry solid, where static charge can aerosolize particles.[1]
-
Static Neutralization: Place an ionizing bar or anti-static gun near the balance inside the fume hood.[1][2][3] Pyrazole powders are often electrostatic.[2][3]
-
The "Coffin" Method: Never weigh directly on the open balance pan.
-
Decontamination: Wipe the exterior of the secondary container with a 10% bleach solution (oxidizes trace hydrazides) followed by water before it leaves the containment zone.[2]
Phase B: Reaction & Synthesis[1][2][3][4]
-
Closed Systems: Perform all reactions involving heating or reflux in a closed system equipped with a condenser and scrubber trap.[1][2][3]
-
Temperature Control: Hydrazides can be thermally unstable.[1][2][3] Ensure heating mantles have redundant temperature probes (internal solvent temp + external mantle temp) to prevent runaway decomposition.[1][2][3]
Phase C: Spill Management
Scenario: 500mg powder spill in the hood.
-
Wet Method: Cover the spill with a paper towel soaked in 10% Sodium Hypochlorite (Bleach) .[2][3]
-
Wait: Allow 10 minutes for the bleach to oxidize the hydrazide functionality.[1][2][3]
-
Cleanup: Wipe up the slurry.[1][2][3] Double-bag the waste as hazardous chemical waste.[1][2]
Visualizing the Safety Logic
The following diagram illustrates the decision-making hierarchy for handling this specific compound.
Figure 1: Hierarchical Safety Control Flow for Pyrazole Carbohydrazides. Note the dependency on Engineering Controls as the primary barrier before PPE.[1]
Disposal & Environmental Stewardship[1][2][3][4][5][8][9][10]
Do not pour down the drain. Hydrazine derivatives are toxic to aquatic life (H412).[2][3]
-
Solid Waste: Collect in a dedicated container labeled "Solid Toxic Waste - Hydrazide Derivative."[1][2][3]
-
Liquid Waste: Segregate into "Organic Waste - Halogen Free."
-
Destruction: The preferred method of ultimate disposal is High-Temperature Incineration at a licensed facility.[1][2][3] Chemical oxidation (bleach) is suitable for surface decontamination but not for bulk waste disposal due to potential formation of chlorinated byproducts.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24847957 (Related Pyrazole Hydrazides).[1][2][3] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200).[1][2][3] Retrieved from [Link][1][2]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
